molecular formula C13H8Cl2N2S B2442872 3-(2,4-Dichloroanilino)-2-(3-thienyl)acrylonitrile CAS No. 477851-23-3

3-(2,4-Dichloroanilino)-2-(3-thienyl)acrylonitrile

Cat. No.: B2442872
CAS No.: 477851-23-3
M. Wt: 295.2 g/mol
InChI Key: XUOWZWJUCICKBQ-UHFFFAOYSA-N
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Description

3-(2,4-Dichloroanilino)-2-(3-thienyl)acrylonitrile is an organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichloroanilino)-2-(3-thienyl)acrylonitrile typically involves the reaction of 2,4-dichloroaniline with 3-thiopheneacrylonitrile under specific conditions. Common reagents used in the synthesis may include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichloroanilino)-2-(3-thienyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,4-Dichloroanilino)-2-(3-thienyl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors, to explore its therapeutic potential.

Medicine

In medicinal chemistry, derivatives of this compound could be developed as potential drug candidates. Its structure suggests it might exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activity.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichloroanilino)-2-(3-thienyl)acrylonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichloroanilino)-2-(2-thienyl)acrylonitrile
  • 3-(2,4-Dichloroanilino)-2-(4-thienyl)acrylonitrile
  • 3-(2,4-Dichloroanilino)-2-(5-thienyl)acrylonitrile

Uniqueness

Compared to similar compounds, 3-(2,4-Dichloroanilino)-2-(3-thienyl)acrylonitrile might exhibit unique reactivity or biological activity due to the specific positioning of the thiophene ring. This could influence its electronic properties and interactions with other molecules.

Properties

CAS No.

477851-23-3

Molecular Formula

C13H8Cl2N2S

Molecular Weight

295.2 g/mol

IUPAC Name

3-(2,4-dichloroanilino)-2-thiophen-3-ylprop-2-enenitrile

InChI

InChI=1S/C13H8Cl2N2S/c14-11-1-2-13(12(15)5-11)17-7-10(6-16)9-3-4-18-8-9/h1-5,7-8,17H

InChI Key

XUOWZWJUCICKBQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)NC=C(C#N)C2=CSC=C2

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC=C(C#N)C2=CSC=C2

solubility

not available

Origin of Product

United States

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